molecular formula C7H5BrN4O2 B13146091 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole

4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole

Cat. No.: B13146091
M. Wt: 257.04 g/mol
InChI Key: PHNKHEFTXWMSLD-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the benzotriazole core. Benzotriazoles are known for their diverse chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (e.g., ethanol, acetic acid).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., water, acetone).

Major Products:

  • Substitution reactions yield various substituted benzotriazoles.
  • Reduction reactions yield 4-amino-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole.
  • Oxidation reactions yield 4-bromo-2-carboxy-7-nitro-2H-benzo[d][1,2,3]triazole.

Comparison with Similar Compounds

Comparison: 4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to 4,7-dibromo-2H-benzo[d][1,2,3]triazole, it has a methyl group that can influence its solubility and interaction with biological targets. The nitro group also provides additional sites for chemical modification and potential bioactivity.

Properties

Molecular Formula

C7H5BrN4O2

Molecular Weight

257.04 g/mol

IUPAC Name

4-bromo-2-methyl-7-nitrobenzotriazole

InChI

InChI=1S/C7H5BrN4O2/c1-11-9-6-4(8)2-3-5(12(13)14)7(6)10-11/h2-3H,1H3

InChI Key

PHNKHEFTXWMSLD-UHFFFAOYSA-N

Canonical SMILES

CN1N=C2C(=CC=C(C2=N1)Br)[N+](=O)[O-]

Origin of Product

United States

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